molecular formula C25H28ClN5O4S B2559363 5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-87-4

5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2559363
CAS RN: 851969-87-4
M. Wt: 530.04
InChI Key: LLLCTPDMBMAFMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule with several functional groups. It contains a piperazine ring, which is a common structural motif found in many pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The compound also contains a 1,2,4-triazole ring, which is another common feature in many biologically active compounds .


Molecular Structure Analysis

The structure of the compound can be determined by various spectroscopic methods such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) experiments .

Scientific Research Applications

Synthesis and Antimicrobial Activities

The chemical compound is structurally related to a broad class of 1,2,4-triazole derivatives, which have been extensively studied for their antimicrobial properties. For instance, novel 1,2,4-triazole derivatives exhibit significant antimicrobial activities, indicating the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Anti-inflammatory and Analgesic Properties

Additionally, certain derivatives within this chemical family demonstrate noteworthy anti-inflammatory and analgesic effects. This suggests the compound's relevance in exploring new therapeutic agents for treating inflammation and pain (Tozkoparan et al., 2004).

Antidiabetic Drug Development

The structure is also akin to triazolo-pyridazine-6-yl-substituted piperazines, which have been evaluated for their anti-diabetic potential through Dipeptidyl peptidase-4 (DPP-4) inhibition. This highlights the compound's potential application in developing new antidiabetic medications (Bindu et al., 2019).

Antihypertensive Activity

Research into similar 1,2,4-triazole piperazine derivatives has uncovered compounds with antihypertensive and diuretic activities, indicating the possible utility of such compounds in hypertension treatment (Meyer et al., 1989).

Solubility and Partitioning in Drug Development

Understanding the solubility and partitioning behavior of related 1,2,4-triazole compounds in biologically relevant solvents is crucial for drug formulation, indicating the importance of such studies in developing pharmacologically active compounds (Volkova et al., 2020).

properties

IUPAC Name

5-[[4-(3-chlorophenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28ClN5O4S/c1-15-27-25-31(28-15)24(32)23(36-25)21(16-12-19(33-2)22(35-4)20(13-16)34-3)30-10-8-29(9-11-30)18-7-5-6-17(26)14-18/h5-7,12-14,21,32H,8-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLCTPDMBMAFMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C(=C3)OC)OC)OC)N4CCN(CC4)C5=CC(=CC=C5)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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